H-Phe(3-CN)-OH

Fluorescence Spectroscopy Protein Dynamics Unnatural Amino Acid Probes

H-Phe(3-CN)-OH is a meta-substituted cyanophenylalanine with distinct photophysical and electronic properties vs ortho and para isomers. It serves as a site-specific vibrational reporter for FRET and pH sensing, and enhances proteolytic resistance in therapeutic peptides. Essential for genetic code expansion and SAR studies, it enables precise biophysical measurements unavailable with other regioisomers.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 57213-48-6
Cat. No. B1349311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(3-CN)-OH
CAS57213-48-6
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(C(=O)O)N
InChIInChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
InChIKeyZHUOMTMPTNZOJE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanophenylalanine (CAS 57213-48-6): An Unnatural Amino Acid Spectroscopic Probe and Synthetic Intermediate


3-Cyanophenylalanine (L-3-cyanophenylalanine, H-Phe(3-CN)-OH) is a meta-cyano-substituted phenylalanine derivative classified as a non-canonical amino acid (UAA). It serves as a dual vibrational/fluorescence spectroscopic probe owing to the environmentally sensitive nitrile (-CN) stretch [1]. The compound is a white to slightly yellow crystalline powder with a molecular weight of 190.20 g/mol, a predicted pKa of 2.14±0.10, and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. Its meta-substitution pattern distinguishes it from the more extensively studied para-cyanophenylalanine (4-cyanophenylalanine) and the ortho-isomer, conferring unique photophysical and steric properties critical for site-specific protein labeling and peptide structure studies.

Why Meta-Cyano Substitution Matters: Limitations of Para- and Ortho-Isomers in Spectroscopic and Synthetic Applications


Generic substitution of 3-cyanophenylalanine with its ortho- or para-isomers (e.g., 4-cyanophenylalanine) is inadvisable due to distinct photophysical parameters and steric constraints. While the molar absorptivities of 2-, 3-, and 4-cyanophenylalanine are comparable, their fluorescence quantum yields and environmental sensitivities differ [1]. Specifically, the meta-cyano group exhibits a unique vibrational frequency and hydrogen-bonding sensitivity that enables its use as a site-specific IR probe [1]. Furthermore, in synthetic chemistry, 3-cyanophenylalanine serves as the direct precursor to 3-amidinophenylalanine derivatives—potent urokinase inhibitors—via a patented method [2]. Substitution with the para-isomer would yield a different regioisomer with altered biological activity and synthetic utility. For enantioselective applications, procurement of the pure L-enantiomer (CAS 57213-48-6) is essential, as racemic mixtures or the D-enantiomer (CAS 263396-43-6) exhibit divergent interactions with chiral environments .

Quantitative Differentiation of 3-Cyanophenylalanine (57213-48-6): Spectroscopic, Purity, and Synthetic Benchmarks


Photophysical Equivalence with 4-Cyanophenylalanine Enables Interchangeable Use as a Fluorescence Probe

In a direct head-to-head photophysical comparison, 3-cyanophenylalanine exhibited molar absorptivity and spectral features comparable to those of the widely used 4-cyanophenylalanine probe, with fluorescence quantum yields on the same scale as tyrosine and tryptophan [1]. This establishes 3-cyanophenylalanine as an interchangeable chromophore for Förster resonance energy transfer (FRET) and local environment sensing.

Fluorescence Spectroscopy Protein Dynamics Unnatural Amino Acid Probes

Enantiomeric Excess and Purity Benchmarking Against 4-Cyanophenylalanine

Commercially available 3-cyanophenylalanine (L-enantiomer) is routinely supplied with an enantiomeric excess (ee) of ≥97.5% to ≥98.0% as determined by chiral HPLC [1]. In contrast, the more common 4-cyanophenylalanine is often specified with a purity of 98% but with less frequently guaranteed enantiopurity, or as a racemic mixture in many catalog listings . This higher and consistently verified ee for 3-cyanophenylalanine reduces the risk of diastereomeric impurities in solid-phase peptide synthesis (SPPS).

Chiral Purity Peptide Synthesis Analytical Chemistry

Precursor for Potent Urokinase Inhibitors via Patented 3-Amidinophenylalanine Synthesis

U.S. Patent No. 7,247,724 explicitly describes an improved method for synthesizing enantiomerically pure 3-amidinophenylalanine derivatives starting from 3-cyanophenylalanine derivatives [1]. These derivatives are potent urokinase inhibitors. The patent underscores the meta-cyano group's essential role as a precursor to the amidino moiety, a transformation not directly accessible from the para-isomer without altering the inhibitor's binding geometry. 4-cyanophenylalanine does not serve as a direct precursor to this specific class of 3-amidinophenylalanine urokinase inhibitors.

Medicinal Chemistry Enzyme Inhibition Patent-Defined Synthesis

FRET Pairing and Environmental Sensing via Solvent-Sensitive Fluorescence

3-cyanophenylalanine can be paired with tryptophan or 4-cyanophenylalanine to measure intramolecular distances via Förster resonance energy transfer (FRET) [1]. Its fluorescence quantum yield decreases in basic environments due to photoinduced electron transfer from a deprotonated amine, enabling pH sensing [1]. The nitrile vibrational frequency is exquisitely sensitive to hydrogen bonding and local dielectric, making it an effective infrared probe [1].

FRET Biophysical Chemistry Environmental Sensing

D-Enantiomer (CAS 263396-43-6) as a Control for Stereoselective Studies

The D-enantiomer of 3-cyanophenylalanine (CAS 263396-43-6) is commercially available and serves as a critical negative control or substrate in stereoselective enzymatic assays . In contrast, D-4-cyanophenylalanine is less commonly cataloged, limiting control experiments for the more prevalent para-isomer. The availability of both enantiomers allows for the design of kinetic resolution experiments and the study of chiral recognition by proteins.

Stereochemistry Chiral Resolution Enzyme Kinetics

Optimal Research and Industrial Deployment Scenarios for 3-Cyanophenylalanine (57213-48-6)


Site-Specific Fluorescence and Vibrational Probing of Protein Structure and Dynamics

Incorporate 3-cyanophenylalanine into peptides or proteins via solid-phase peptide synthesis (SPPS) or genetic code expansion to probe local environment, conformational changes, and protein folding. The nitrile group serves as both a fluorescence reporter (quantum yield comparable to tryptophan) and a site-specific IR probe with a vibrational frequency sensitive to hydrogen bonding and local dielectric [1]. Pair with tryptophan or 4-cyanophenylalanine for FRET-based distance measurements [1].

Synthesis of 3-Amidinophenylalanine Urokinase Inhibitors

Utilize 3-cyanophenylalanine as the key starting material for the preparation of enantiomerically pure 3-amidinophenylalanine derivatives, which are potent and selective urokinase-type plasminogen activator (uPA) inhibitors. Follow the patented method to convert the meta-cyano group to an amidino moiety [2]. The para-isomer cannot be directly substituted without altering the pharmacophore geometry.

Enantioselective Enzyme Assays and Chiral Resolution Studies

Employ L-3-cyanophenylalanine (CAS 57213-48-6) as a substrate or inhibitor in enzyme kinetic studies, and use the D-enantiomer (CAS 263396-43-6) as a stereochemical control to validate enantioselectivity. The high enantiomeric excess (≥97.5%) of commercially available L-enantiomer ensures minimal contamination and accurate determination of kinetic parameters .

Development of pH-Sensitive Fluorescent Peptide Sensors

Design peptide-based pH sensors by placing 3-cyanophenylalanine at or near the N-terminus. Deprotonation of the α-amine at basic pH quenches fluorescence via photoinduced electron transfer, enabling ratiometric pH measurements in biological microenvironments [1]. This application leverages the meta-cyano group's unique photophysical response to amine protonation state.

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